Receptor Binding Affinity: Dermorphin TFA Exhibits Sub-nanomolar MOR Affinity, Comparable to the Synthetic Gold Standard DAMGO
In direct radioligand binding studies using [³H]-Dermorphin on rat brain membranes, Dermorphin demonstrated a high affinity for the μ-opioid receptor (MOR) with a dissociation constant (Kd) of 0.46 nM [1]. In a comparative analysis, its potency in displacing [³H]-DAGO (a selective MOR radioligand) was comparable to that of DAGO itself, which is considered the prototypical μ-receptor probe. Dermorphin exhibited a selectivity ratio of Ki(DPDPE)/Ki(DAGO) = 100, nearly identical to the value for DAGO, confirming its high μ-selectivity [1]. This establishes Dermorphin TFA as a high-affinity MOR ligand, with a quantified affinity in the sub-nanomolar range, suitable for studies requiring a peptide-based probe with comparable potency to the synthetic standard.
| Evidence Dimension | MOR Binding Affinity (Kd) and Selectivity Ratio |
|---|---|
| Target Compound Data | Kd = 0.46 nM; Selectivity Ratio (Ki(DPDPE)/Ki(DAGO)) = 100 |
| Comparator Or Baseline | DAGO: Selectivity Ratio (Ki(DPDPE)/Ki(DAGO)) ≈ 100 |
| Quantified Difference | Dermorphin's MOR binding affinity (Kd = 0.46 nM) and selectivity profile are comparable to the reference MOR ligand DAGO. |
| Conditions | Radioligand binding assay using [³H]-Dermorphin, [³H]-DAGO, and [³H]-DPDPE on rat brain membrane preparations. |
Why This Matters
This data validates Dermorphin TFA as a high-affinity, selective MOR agonist, suitable for use as a peptide-based alternative to synthetic standards like DAMGO in radioligand binding and receptor pharmacology studies.
- [1] Amiche, M., Sagan, S., Mor, A., Delfour, A., & Nicolas, P. (2009). Characterization of the receptor binding profile of (3H)-dermorphin in the rat brain. International Journal of Peptide and Protein Research, 32(6), 506-513. View Source
